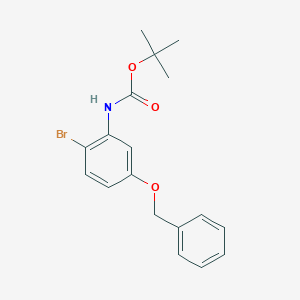

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a benzyloxy group, and a bromophenyl group, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate typically involves the reaction of 5-(benzyloxy)-2-bromophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the benzyloxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

- Substituted derivatives of the original compound.

- Oxidized products like aldehydes or carboxylic acids.

- Free amines after deprotection .

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of various pharmaceuticals and agrochemicals .

Biology:

- Utilized in the study of enzyme mechanisms and inhibition.

- Acts as a building block in the synthesis of biologically active compounds .

Medicine:

- Potential applications in drug development due to its ability to form stable carbamate linkages.

- Investigated for its role in the synthesis of protease inhibitors and other therapeutic agents .

Industry:

- Used in the production of specialty chemicals and materials.

- Plays a role in the development of new polymers and coatings .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to protect the amine functionality during synthetic transformations and later removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex natural products .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Another carbamate used for protecting amines, but without the benzyloxy and bromophenyl groups.

tert-Butyl (benzyloxy)carbamate: Similar structure but lacks the bromophenyl group.

tert-Butyl (2-bromophenyl)carbamate: Similar but without the benzyloxy group.

Uniqueness:

- The presence of both benzyloxy and bromophenyl groups in tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate provides unique reactivity and versatility in synthetic applications.

- The combination of these functional groups allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Actividad Biológica

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzyloxy substituent, and a bromophenyl moiety, which may confer unique reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrNO3. The structure includes:

- tert-Butyl Group : Enhances solubility and stability.

- Benzyloxy Group : May improve binding affinity to biological targets.

- Bromophenyl Moiety : The presence of bromine can influence the compound's reactivity and interaction with biological systems.

The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy group may enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways.

Biological Activity

Research highlights several aspects of the biological activity of this compound:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like purine nucleoside phosphorylase (PNP), which is a target for treating T-cell malignancies. For instance, related compounds exhibited IC50 values as low as 19 nM against human PNP, indicating strong inhibitory potential .

- Cytotoxicity : Studies on structural analogs suggest that modifications in the phenyl ring can lead to selective cytotoxicity towards certain cancer cell lines. For example, compounds with similar substituents were evaluated for their cytotoxic effects on various T-lymphoblastic cell lines and demonstrated significant selectivity .

- Binding Affinity : The presence of the benzyloxy group in the structure enhances binding affinity to adenosine receptors, which are crucial in various physiological processes including pain modulation and inflammation .

Case Study 1: PNP Inhibitors

A series of novel PNP inhibitors were developed based on structural similarities with this compound. These inhibitors showed promising results in terms of selectivity and potency against both human and Mycobacterium tuberculosis PNP, with some compounds achieving nanomolar range IC50 values .

Case Study 2: Selective Cytotoxicity

In vitro studies demonstrated that structurally related compounds exhibited selective cytotoxicity towards T-cell malignancies while sparing non-cancerous cells. This selectivity is attributed to the specific interactions between the compounds and unique cellular targets within malignant cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Contains bromine enhancing reactivity | Moderate enzyme inhibition |

| tert-Butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2 | Bromomethyl group adds electrophilic character | Effective against certain cancer lines |

| tert-Butyl (4-nitrophenyl)carbamate | 131818-17-2 | Nitro group increases polarity | Increased binding affinity |

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSHFDPWXSSQFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558450 |

Source

|

| Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119879-92-4 |

Source

|

| Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.